Enantiomeric Specificity: Defined (3aS,4S,6aR) Configuration Determines D-Series Nucleoside Outcome
The target compound bears the (3aS,4S,6aR) configuration, which is the reduced form of the D-ribose-derived (4R,5R)-cyclopentenone and is required for the synthesis of D-carbocyclic nucleosides [1]. The opposite enantiomer, (3aR,4R,6aS)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol (CAS 185622-62-2) , yields the L-series nucleosides, which exhibit different antiviral activity and mitochondrial toxicity profiles [1]. The target compound is supplied with a standard purity of 97%, confirmed by HPLC, NMR, and GC batch analysis, ensuring consistent enantiomeric composition .
| Evidence Dimension | Absolute configuration and synthetic destination |
|---|---|
| Target Compound Data | (3aS,4S,6aR) – D-series carbocyclic nucleoside precursor; purity ≥97% (HPLC, NMR, GC verified) |
| Comparator Or Baseline | (3aR,4R,6aS) enantiomer (CAS 185622-62-2) – L-series precursor; purity reported as 98% |
| Quantified Difference | Opposite absolute configuration; D- vs. L-nucleoside outcome; both commercially available at comparable purity levels |
| Conditions | Stereochemical assignment by 1H NMR, 13C NMR, and optical rotation; purity by HPLC/GC batch release |
Why This Matters
Procurement of the incorrect enantiomer will yield L-series instead of D-series carbocyclic nucleosides, fundamentally altering the biological target profile and rendering the synthetic campaign invalid.
- [1] Moon, H.R.; Choi, W.J.; Kim, H.O.; Jeong, L.S. Improved and alternative synthesis of d- and l-cyclopentenone derivatives, the versatile intermediates for the synthesis of carbocyclic nucleosides. Tetrahedron: Asymmetry 2002, 13, 1189–1193. DOI: 10.1016/S0957-4166(02)00316-6. View Source
